BenchChemオンラインストアへようこそ!

4-(1,3-Benzoxazol-2-ylsulfanyl)but-2-yn-1-ol

Physicochemical profiling Lipophilicity Drug-likeness

This benzoxazole-thioether building block features three orthogonal functional handles—terminal alkyne, primary alcohol, and stable thioether—enabling convergent synthesis and late-stage diversification without protecting group manipulation. Compliant with fragment-based drug design criteria (MW 219 Da, LogP 2.31), it offers a validated zinc-binding scaffold for metalloenzyme inhibitor programs. As a matched molecular pair with its 5-chloro analog (CAS 669715-35-9), it enables controlled SAR studies. Procure both analogs in ≥98% purity to deconvolute lipophilic and electronic contributions in your biological assays.

Molecular Formula C11H9NO2S
Molecular Weight 219.26
CAS No. 383149-27-7
Cat. No. B2952423
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(1,3-Benzoxazol-2-ylsulfanyl)but-2-yn-1-ol
CAS383149-27-7
Molecular FormulaC11H9NO2S
Molecular Weight219.26
Structural Identifiers
SMILESC1=CC=C2C(=C1)N=C(O2)SCC#CCO
InChIInChI=1S/C11H9NO2S/c13-7-3-4-8-15-11-12-9-5-1-2-6-10(9)14-11/h1-2,5-6,13H,7-8H2
InChIKeyYXHLCFDNKBIQRJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

4-(1,3-Benzoxazol-2-ylsulfanyl)but-2-yn-1-ol (CAS 383149-27-7): Chemical Identity and Procurement Baseline for Research Selection


4-(1,3-Benzoxazol-2-ylsulfanyl)but-2-yn-1-ol (CAS 383149-27-7) is a heterocyclic building block comprising a benzoxazole ring connected via a thioether linkage to a but-2-yn-1-ol (propargylic alcohol) moiety, with molecular formula C11H9NO2S and molecular weight 219.26 g·mol⁻¹ . The compound features a terminal alkyne and a primary alcohol as reactive functional handles, a benzoxazole-thioether pharmacophoric scaffold, and computed physicochemical properties including a LogP of approximately 2.31, one hydrogen bond donor, and four hydrogen bond acceptors . It is commercially available from multiple suppliers at ≥98% purity and is classified under GHS07 with hazard statements H302, H315, H319, and H335 .

Why 4-(1,3-Benzoxazol-2-ylsulfanyl)but-2-yn-1-ol Cannot Be Casually Interchanged with Its Closest Structural Analogs


Close structural analogs of this compound—including the 5-chloro derivative (CAS 669715-35-9), the acetate-protected variant, and simpler 2-(alkylthio)benzoxazoles—differ in at least one functionally critical parameter: lipophilicity (LogP), electronic character of the benzoxazole ring, or the presence and oxidation state of the terminal functional groups. The propargylic alcohol of the target compound serves as both a hydrogen bond donor and a site for further derivatization (e.g., esterification, oxidation, or click chemistry), whereas the 5-chloro substitution on the benzoxazole ring alters electron density and LogP by approximately 0.6 log units . The parent scaffold, 2-mercaptobenzoxazole, binds zinc in carbonic anhydrase isoforms via its free thiol, exhibiting Ki values ranging from 0.97 to 88.4 μM across isoforms—a binding mode that is sterically and electronically altered upon S-alkylation with the butynol group [1]. These differences mean that substituting one analog for another without adjusting experimental parameters can confound structure–activity relationships, alter partitioning behavior in biological assays, and change reactivity in synthetic sequences.

Quantitative Differentiation Evidence for 4-(1,3-Benzoxazol-2-ylsulfanyl)but-2-yn-1-ol Relative to Key Comparators


LogP Reduction of ~0.6 Units Relative to the 5-Chloro Analog Improves Aqueous Compatibility in Biochemical Assays

The target compound exhibits a computed LogP of 2.31 (ALOGPS-derived, Fluorochem), which is 0.61 log units lower than the 5-chloro analog (CAS 669715-35-9, LogP 2.92) . This difference arises from the absence of the electron-withdrawing, lipophilic chlorine substituent at the 5-position of the benzoxazole ring. A lower LogP generally correlates with improved aqueous solubility and reduced non-specific protein binding in biochemical and cell-based assays, making the target compound preferable for screening cascades where aqueous compatibility at micromolar concentrations is critical.

Physicochemical profiling Lipophilicity Drug-likeness ADME prediction

Molecular Weight Advantage of ~34 Da Over the 5-Chloro Analog for Fragment-Based and Ligand-Efficiency-Driven Programs

The target compound has a molecular weight of 219.26 g·mol⁻¹, which is 34.43 Da lower than the 5-chloro analog (MW 253.70 g·mol⁻¹) . In fragment-based drug discovery (FBDD) and lead-optimization campaigns governed by ligand efficiency metrics (e.g., LE, LLE, LELP), every atom counts. The absence of chlorine eliminates one heavy atom, reducing MW and potentially improving metrics such as ligand efficiency (LE = −ΔG/heavy atom count) when potency is normalized by size. The target compound's heavy atom count of 15 (vs. 16 for the 5-Cl analog, including Cl) represents a ~6% reduction that may confer an advantage in fragment library design where MW < 250 Da is a typical cutoff .

Fragment-based drug discovery Ligand efficiency Lead-likeness Molecular weight

Terminal Alkyne Functionality Enables Copper-Catalyzed Azide–Alkyne Cycloaddition (CuAAC) for Modular Library Synthesis

The target compound possesses a terminal alkyne group (but-2-yn-1-ol moiety), which is absent in simpler 2-(alkylthio)benzoxazoles such as 2-(ethylthio)benzoxazole or 2-(benzylsulfanyl)benzoxazole. This terminal alkyne enables copper(I)-catalyzed azide–alkyne cycloaddition (CuAAC) to generate 1,2,3-triazole-linked conjugates in a bioorthogonal, high-yielding manner. The broader class of 2-mercaptobenzoxazole-based 1,2,3-triazoles synthesized via click chemistry has demonstrated antiproliferative activity across multiple human cancer cell lines (LN-229, Capan-1, HCT-116, NCI-H460, DND-41, HL-60, K-562, Z-138), with coumarin-containing triazole derivatives showing pronounced activity, as reported by Ostrički et al. (2025) [1]. Propargylamine derivatives of 2-mercaptobenzoxazole have also been evaluated for antimicrobial activity against E. coli, P. aeruginosa, S. aureus, and S. pyogenes, as well as pathogenic fungi C. albicans, A. niger, and A. clavatus [2]. These applications are not accessible to non-alkyne benzoxazole thioethers that lack a terminal alkyne handle.

Click chemistry CuAAC Triazole synthesis Chemical biology Fragment elaboration

Free Primary Alcohol Group Provides a Derivatization Handle Absent in Acetate-Protected or Methyl-Ether Analogs

The target compound carries a free primary hydroxyl group on the propargylic alcohol terminus, which can undergo esterification, etherification, oxidation to the aldehyde or carboxylic acid, or activation as a leaving group for nucleophilic displacement. The acetate-protected analog (4-(1,3-benzoxazol-2-ylsulfanyl)but-2-yn-1-yl acetate, molecular formula C₁₃H₁₁NO₃S, MW ~261.30) has the hydroxyl blocked as an ester, requiring an additional deprotection step before further functionalization. The 5-chloro analog retains the free hydroxyl but introduces electronic perturbation on the benzoxazole ring. The target compound's free –OH group also enables hydrogen-bonding interactions with biological targets and contributes to aqueous solubility, as reflected in its computed topological polar surface area (TPSA) of 46.26 Ų .

Synthetic intermediate Functional group interconversion Prodrug design Esterification

2-Mercaptobenzoxazole Scaffold Confers Class-Level Carbonic Anhydrase Inhibition with Isoform Selectivity, Providing a Biological Starting Point

The core scaffold of the target compound, 2-mercaptobenzoxazole, has been demonstrated by Bozdag et al. (2020) to inhibit human carbonic anhydrase (hCA) isoforms with a novel monodentate zinc-coordination binding mode via the exocyclic sulfur atom [1]. Kinetic data from stopped-flow CO₂ hydratase assays show that 2-mercaptobenzoxazole (compound 1) inhibits hCA I with Ki = 88.4 μM, hCA II with Ki = 0.97 μM, hCA IX with Ki = 20.7 μM, and hCA XII with Ki = 1.9 μM, exhibiting a high cytosolic selectivity index (SIcyt = KI hCA I / KI hCA II = 91.1) and a tumor-associated selectivity index (SItum = KI hCA IX / KI hCA XII = 10.9) [1]. Although S-alkylation with the butynol group modifies the zinc-binding character (from free thiol to thioether), the benzoxazole-thioether scaffold retains structural features that may engage the CA active site through alternative interactions, and the propargylic alcohol may form additional hydrogen bonds within the binding cavity. The 5-sulfonamide derivative of 2-mercaptobenzoxazole (compound 2) demonstrated dramatically enhanced potency against hCA IX (Ki = 30 nM) and hCA XII (Ki = 7 nM), illustrating the sensitivity of this scaffold to substitution pattern [1].

Carbonic anhydrase inhibition Zinc-binding pharmacophore Isoform selectivity Anticancer target

Absence of 5-Chloro Substitution Eliminates Metabolic Liabilities Associated with Aryl Chlorides and Preserves Benzoxazole Ring Electron Density for π-Stacking Interactions

The 5-chloro analog (CAS 669715-35-9) carries a chlorine atom at the 5-position of the benzoxazole ring, which increases LogP by ~0.6 units and introduces an electron-withdrawing inductive effect (−I) that reduces electron density on the aromatic system. The target compound lacks this substitution, preserving the native electron density of the benzoxazole ring for potential π–π stacking interactions with aromatic residues in biological targets. Furthermore, aryl chlorides can undergo cytochrome P450-mediated oxidative dechlorination or serve as sites for glutathione conjugation, potentially introducing metabolic instability or reactive metabolite formation. While direct metabolic stability data for either compound is not available in the public domain, the absence of the aryl chloride in the target compound eliminates this class of metabolic liability a priori, a consideration relevant for programs progressing toward in vivo studies .

Metabolic stability Electronic effects Oxidative metabolism Drug metabolism

Optimal Research Application Scenarios for 4-(1,3-Benzoxazol-2-ylsulfanyl)but-2-yn-1-ol Based on Differentiated Evidence


Fragment-Based Drug Discovery (FBDD) Library Design Targeting Zinc-Dependent Enzymes

With a molecular weight of 219.26 Da—comfortably below the fragment rule-of-three cutoff of 300 Da—and a LogP of 2.31, the target compound meets FBDD physicochemical criteria. The 2-mercaptobenzoxazole scaffold has experimentally validated zinc-binding capability (Ki = 0.97 μM against hCA II) [REFS-3 from Section 2]. Inclusion of this compound in fragment screening libraries targeting carbonic anhydrases or other zinc metalloenzymes is supported by both its size and the scaffold's precedent for active-site metal coordination. The free hydroxyl group provides a vector for fragment growing or linking without requiring deprotection, and the terminal alkyne enables modular elaboration via click chemistry to generate focused triazole libraries for SAR exploration [1].

Click Chemistry-Based Diversification for Anticancer or Anti-Inflammatory Lead Generation

The terminal alkyne uniquely positions this compound as a substrate for copper-catalyzed azide–alkyne cycloaddition (CuAAC), enabling rapid generation of 1,2,3-triazole hybrid molecules. The broader 2-mercaptobenzoxazole-triazole class has yielded compounds with antiproliferative activity across multiple cancer cell lines (LN-229, Capan-1, HCT-116, NCI-H460, DND-41, HL-60, K-562, Z-138) and has produced inhibitors of proinflammatory cytokines (TNF-α) and COX-2 gene expression [REFS-1 from Section 3, Evidence Item 3]. The target compound serves as a direct synthetic entry point into this biologically validated chemical space, with the advantage that structural diversity can be introduced at the triazole ring via choice of the azide coupling partner [1].

Synthetic Intermediate for Multi-Step Medicinal Chemistry Campaigns Requiring Functional Group Orthogonality

The combination of three orthogonal functional groups—benzoxazole-thioether (stable to most conditions), terminal alkyne (CuAAC, Sonogashira coupling), and primary alcohol (esterification, etherification, oxidation, Mitsunobu)—makes this compound a versatile intermediate for convergent synthetic strategies. The free –OH eliminates a deprotection step relative to acetate-protected analogs, improving atom economy and reducing synthesis time. The TPSA of 46.26 Ų and 1 H-bond donor indicate sufficient polarity for aqueous solubility during reaction workup while maintaining organic-phase extractability [1]. For laboratories synthesizing focused compound libraries, this building block enables late-stage diversification at either the alkyne (via click chemistry) or the alcohol (via esterification) without cross-reactivity.

Comparative SAR Studies to Map the Impact of 5-Position Substitution on Benzoxazole Pharmacology

The target compound and its 5-chloro analog (CAS 669715-35-9) form a matched molecular pair differing only by a single chlorine substituent. The ΔLogP of +0.61 and the electron-withdrawing effect of chlorine (σₘ = +0.37) provide a clean experimental system for deconvoluting the contributions of lipophilicity and electronics to biological activity. Researchers can procure both compounds, generate parallel triazole libraries via click chemistry, and compare activity profiles to attribute potency differences specifically to the 5-position substitution. This matched-pair strategy is a well-established approach in medicinal chemistry for establishing SAR with minimal confounding variables [1].

Quote Request

Request a Quote for 4-(1,3-Benzoxazol-2-ylsulfanyl)but-2-yn-1-ol

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.